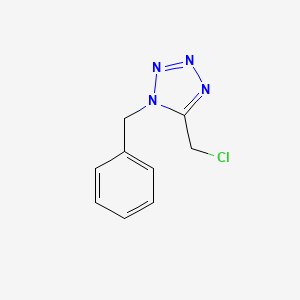

1-benzyl-5-(chloromethyl)-1H-tetrazole

Description

Evolution of Tetrazole Chemistry and its Strategic Role in Organic Synthesis

The field of tetrazole chemistry has undergone significant evolution since the initial synthesis of tetrazole derivatives in the late 19th and early 20th centuries. beilstein-journals.org These five-membered heterocyclic compounds, characterized by a ring containing four nitrogen atoms and one carbon atom, were initially academic curiosities but have since become indispensable building blocks in modern organic synthesis. beilstein-journals.orgnih.gov The advancement of synthetic methodologies has been a primary driver of this evolution. Early methods were often limited by harsh reaction conditions and the use of hazardous reagents like hydrazoic acid. beilstein-journals.org However, contemporary advancements have introduced milder and more efficient protocols, including the use of catalysts, microwave-assisted synthesis, and green chemistry approaches, making tetrazoles more accessible for research and industrial applications. beilstein-journals.orguni.lu

The strategic importance of tetrazoles in organic synthesis is multifaceted. A key role they play is as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov The tetrazole ring mimics the acidic properties and planar structure of a carboxylic acid, but with improved metabolic stability and lipophilicity, which are desirable traits in drug design. beilstein-journals.orgnih.gov This bioisosteric relationship has led to the incorporation of the tetrazole moiety into numerous marketed drugs across a wide range of therapeutic areas, including antihypertensive, antiviral, and anticancer agents. beilstein-journals.orgnih.gov

Beyond their role as carboxylic acid mimics, tetrazoles are valued for their unique electronic properties and high nitrogen content. beilstein-journals.org They participate in various chemical transformations, including N-substitution, cycloaddition, and ring-opening reactions, allowing for the construction of complex molecular architectures. uni.lu The nitrogen-rich nature of the tetrazole ring also makes it a key component in the development of energetic materials, such as propellants and explosives. beilstein-journals.org Furthermore, the ability of the tetrazole nitrogen atoms to coordinate with metal ions has led to their use as ligands in the creation of functional metal-organic frameworks and other novel materials. ontosight.ai

Rationale for Researching 1-Benzyl-5-(chloromethyl)-1H-Tetrazole as a Key Synthetic Intermediate

The academic and industrial focus on this compound stems from its utility as a highly versatile and strategic synthetic intermediate. The rationale for its investigation is rooted in the specific combination of its three key structural components: the tetrazole core, the N-benzyl protecting group, and the C-chloromethyl reactive group.

The Tetrazole Core: As established, the tetrazole ring is a privileged scaffold in medicinal chemistry, primarily serving as a metabolically robust substitute for a carboxylic acid. beilstein-journals.orgnih.gov By incorporating this moiety, synthetic chemists can introduce acidity and hydrogen bonding capabilities into a target molecule while potentially enhancing its pharmacological profile.

The N-Benzyl Group: In the synthesis of substituted tetrazoles, the presence of a substituent on one of the ring's nitrogen atoms is crucial for directing subsequent reactions and modifying the compound's properties. The benzyl (B1604629) group is a widely used protecting group in organic synthesis. Its presence on the N1 position of the tetrazole ring serves two main purposes. Firstly, it prevents unwanted reactions at that nitrogen and ensures regioselectivity in subsequent synthetic steps. Secondly, the benzyl group can often be removed under various conditions (e.g., hydrogenolysis) later in a synthetic sequence to yield the free 1H-tetrazole if desired.

The C-Chloromethyl Group: The chloromethyl group (-CH₂Cl) at the C5 position is the key to the compound's role as a synthetic intermediate. This group is an excellent electrophilic handle, making the molecule a potent alkylating agent. The chlorine atom is a good leaving group, readily displaced by a wide variety of nucleophiles. This allows for the straightforward attachment of the 1-benzyl-1H-tetrazol-5-yl)methyl moiety to other molecules. For instance, it can react with alcohols, phenols, thiols, and amines to form ethers, thioethers, and secondary amines, respectively. This reactivity is instrumental in building more complex molecular scaffolds. Research has shown that 5-chloromethyltetrazoles are valuable precursors for creating other functional groups, such as aldehydes (tetrazole-5-carbaldehydes), which are themselves versatile building blocks in multicomponent reactions for generating libraries of drug-like molecules. beilstein-journals.org

In essence, this compound is designed as a convenient and efficient vehicle for introducing the tetrazole pharmacophore into a broader molecular framework. Its structure allows chemists to perform a nucleophilic substitution reaction to connect the tetrazole unit to a molecule of interest, with the benzyl group ensuring stability and regiochemical control during the process. This strategic design makes it a valuable tool in the synthesis of novel compounds for pharmaceutical discovery and materials science. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-(chloromethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXBVDIQHTZHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503753 | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-43-6 | |

| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Chloromethyl 1h Tetrazole

Established Synthetic Routes and Mechanistic Considerations

The foundational routes to 1-benzyl-5-(chloromethyl)-1H-tetrazole involve either building the tetrazole ring from an N-benzylated acyclic precursor or performing a multistep sequence starting from a simple nitrile.

Synthesis via N-Benzyl-2-chloroacetamide and Azide (B81097) Introduction

A direct and regioselective approach to 1,5-disubstituted tetrazoles involves the conversion of an N-substituted amide. In this pathway, N-benzyl-2-chloroacetamide serves as the key starting material. The conversion of amides to tetrazoles is a well-documented transformation that typically employs a dehydrating agent and an azide source. organic-chemistry.org

The reaction mechanism proceeds through the activation of the amide's carbonyl oxygen. Reagents such as diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate can serve as both an activator for the amide and as the azide source. organic-chemistry.org Alternatively, a combination of a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) and an azide salt (e.g., sodium azide) can be used. The amide is first converted to a highly reactive imidoyl chloride intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with the azide ion. uokerbala.edu.iq The subsequent cyclization and tautomerization yield the stable 1,5-disubstituted tetrazole ring. A key advantage of this route is that the benzyl (B1604629) group is already attached to the nitrogen atom, which unequivocally establishes the N1-substitution pattern and avoids the formation of regioisomers.

Multistep Synthesis from Hydroxyacetonitrile Precursors

An alternative strategy involves constructing the tetrazole ring from a simple nitrile, followed by functionalization. A patented method outlines a route starting from hydroxyacetonitrile, which can be adapted for the synthesis of the N-benzyl derivative. google.com

The sequence involves several distinct steps:

Tetrazole Formation: Hydroxyacetonitrile is reacted with an azide source, such as sodium azide, typically in the presence of a base like triethylamine, under high-pressure and high-temperature conditions to form 5-hydroxymethyl-1H-tetrazole. google.com This is a classic example of a [3+2] cycloaddition between a nitrile and an azide. nih.gov

N-Benzylation and Protection: The resulting 5-hydroxymethyl-1H-tetrazole can then be N-benzylated using benzyl bromide. This step, however, can produce a mixture of N1 and N2 isomers. To achieve regioselectivity and prepare for the next step, a protecting group is often introduced. For instance, the tetrazole nitrogen can be protected with a triphenylmethyl (trityl) group using triphenylchloromethane. google.com This protection directs subsequent reactions and prevents unwanted side reactions.

Chlorination: The hydroxyl group of the protected 5-hydroxymethyltetrazole is then converted to a chloromethyl group. This is typically achieved using a standard chlorinating agent like thionyl chloride. google.com

Deprotection: The final step involves the removal of the protecting group (e.g., the trityl group) under acidic conditions to yield the final product. google.com

Exploration of Regioselectivity in Tetrazole Formation

Regioselectivity is a paramount consideration in tetrazole synthesis, particularly when the N1-substituent is introduced via alkylation of a pre-formed 5-substituted-1H-tetrazole. Such alkylation reactions can yield a mixture of 1,5- and 2,5-disubstituted regioisomers. rsc.org

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. rsc.org The outcome is not governed by simple sterics alone; the reaction mechanism (SN1 versus SN2) of the alkylating agent plays a significant role. rsc.org For the synthesis of this compound, starting with a precursor where the benzyl group is already in place, such as N-benzyl-2-chloroacetamide, circumvents this issue entirely, forcing the formation of the desired 1,5-disubstituted product. When the tetrazole ring is formed first, as in the hydroxyacetonitrile route, regioselective N-benzylation or the use of directing protecting groups becomes essential.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the chosen reaction conditions. Optimization of solvents and the strategic use of protecting groups are critical for success.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent significantly impacts the [3+2] cycloaddition step of tetrazole synthesis. The reaction is highly sensitive to the solvent's polarity and its ability to solubilize the azide salts. researchgate.net

High-boiling point, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and can provide moderate reaction rates. researchgate.net However, a significant drawback is their high boiling point and miscibility with water, which complicates the product isolation and purification process. researchgate.net Non-polar solvents like toluene (B28343) are often ineffective due to the poor solubility of inorganic azides. researchgate.net Interestingly, water has been found to be an excellent solvent for many tetrazole syntheses, promoting the reaction and simplifying workup. researchgate.net Biphasic systems, such as toluene/water, have also been employed successfully, sometimes leading to nearly quantitative yields by facilitating both the reaction and separation. beilstein-journals.org

The table below summarizes the general effect of different solvent systems on the cycloaddition reaction for tetrazole formation.

| Solvent System | Typical Outcome | Rationale |

| DMF, DMSO | Moderate to good yields | Good solubility for reagents, but difficult to remove during workup. researchgate.net |

| Toluene | Poor to no reaction | Low solubility of inorganic azide salts. researchgate.net |

| Acetonitrile | Moderate yields | Aprotic polar solvent, often used in syntheses involving amides. nih.gov |

| Water | Good to excellent yields | Effective solubilization of azide, environmentally benign, easy workup. researchgate.net |

| Toluene/Water (Biphasic) | Excellent yields | Can enhance reaction rates and simplify product separation. beilstein-journals.org |

Role of Protective Groups in Tetrazole Functionalization

In multistep syntheses, protecting groups are indispensable tools for masking reactive sites and directing reactions to the desired position. acs.orgresearchgate.net In the synthesis of this compound via the hydroxyacetonitrile route, protecting the tetrazole nitrogen is crucial before the chlorination step. google.com

The triphenylmethyl (trityl) group is a common choice for protecting the tetrazole's nitrogen atom. google.com It is introduced under basic conditions and is stable to the chlorination conditions (e.g., SOCl₂), but can be readily removed with acid. Another widely used protecting group for the N1 position of tetrazoles is the p-methoxybenzyl (PMB) group. organic-chemistry.orgacs.org The PMB group is advantageous because it can be cleaved under various conditions, including oxidative, acidic, or through hydrogenolysis, offering greater synthetic flexibility. acs.org

The function of the protecting group is twofold:

Preventing Side Reactions: It prevents the chlorinating agent from reacting with the N-H bond of the tetrazole ring.

Ensuring Regioselectivity: It blocks one of the nitrogen atoms, preventing further alkylation or acylation at undesired positions during subsequent synthetic manipulations.

The strategic selection, introduction, and cleavage of these protecting groups are key to the successful synthesis of complex, functionalized tetrazoles. organic-chemistry.org

Catalytic Approaches in Tetrazole Synthesis

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between an azide and a nitrile. While this reaction can proceed thermally, modern approaches increasingly rely on catalysts to enhance reaction rates, improve yields, and allow for milder reaction conditions. For the synthesis of this compound, this would typically involve the cycloaddition of benzyl azide and chloroacetonitrile.

Recent advancements have focused on the use of heterogeneous catalysts, which offer significant advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced product contamination. orgsyn.org For instance, novel nano-catalysts, such as copper(II) coordinated to Schiff bases on a magnetic nanoparticle support (e.g., Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)), have proven highly efficient for the synthesis of both 1-substituted and 5-substituted 1H-tetrazoles. orgsyn.org These reactions can often be carried out in environmentally benign solvents like water at mild temperatures (e.g., 40 °C), achieving high yields. orgsyn.org The catalytic activity in such systems is often attributed to a synergistic effect between the metallic center (copper) and other components of the catalyst support. orgsyn.org

The general catalytic cycle involves the activation of the nitrile component by the metal center, facilitating the nucleophilic attack of the azide. The versatility of these catalytic systems suggests their applicability to a wide range of substrates, including those required for the synthesis of this compound.

Advanced Synthetic Techniques and Emerging Methodologies

To overcome the limitations of traditional multi-step syntheses, which often involve hazardous reagents and lengthy procedures, advanced methodologies focusing on process intensification and operational simplicity have been developed.

One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as powerful tools in synthetic chemistry for building molecular complexity from simple starting materials in a single step. nih.govnih.gov These strategies are characterized by high atom economy, reduced solvent waste, and simplified purification procedures. The Ugi and Passerini reactions are notable examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgnih.gov

For instance, the Passerini three-component reaction (PT-3CR) can be employed to synthesize α-hydroxymethyltetrazole precursors from readily available starting materials like an isocyanide, an aldehyde (such as paraformaldehyde), and an azide source (e.g., trimethylsilyl (B98337) azide). beilstein-journals.org These precursors can then be further functionalized. Optimization of reaction conditions is crucial for the success of these reactions, with solvent systems playing a critical role. A biphasic solvent system, such as toluene/water, has been shown to provide quantitative product formation in some cases, minimizing side-product formation like 1-benzyl-1H-tetrazole. beilstein-journals.org

The data below illustrates the optimization of a Passerini-type tetrazole synthesis, highlighting the impact of solvent and temperature on product yield.

| Entry | Solvent (v/v) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | MeOH/H₂O (9:1) | Room Temp. | 3 days | 0 |

| 2 | DMF | Room Temp. | 3 days | 0 |

| 3 | DCM/H₂O (9:1) | 60 | 60 min | 45 |

| 4 | THF/H₂O (9:1) | 60 | 60 min | 69 |

| 5 | Toluene/H₂O (9:1) | 60 | 60 min | 90 |

This table is representative of data found for optimizing one-pot Passerini-tetrazole reactions, demonstrating how systematic variation of reaction parameters can significantly improve outcomes. beilstein-journals.orgnih.gov

Such one-pot strategies streamline the synthesis process, making it a highly attractive route for the efficient production of complex tetrazole derivatives.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org This methodology is particularly well-suited for the N-alkylation of heterocyclic compounds, a key potential step in the synthesis of this compound. The synthesis could be envisioned as the N-benzylation of 5-(chloromethyl)tetrazole.

In a typical PTC system, a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride), transports a reactant (usually an anion) from the aqueous phase into the organic phase. phasetransfer.combiomedres.us Once in the organic phase, the "naked" anion is highly reactive and can readily undergo reactions, such as nucleophilic substitution, with the organic substrate. princeton.edu

For the synthesis of the target compound, 5-(chloromethyl)tetrazole would be deprotonated by a base (e.g., NaOH) in the aqueous phase to form the tetrazolide anion. The phase-transfer catalyst would then form an ion pair with this anion, shuttling it into the organic phase containing benzyl chloride. The subsequent SN2 reaction yields the desired this compound. phasetransfer.com

Proposed PTC Reaction Scheme:

| Reactant 1 (Aqueous) | Reactant 2 (Organic) | Catalyst | Product (Organic) |

| 5-(Chloromethyl)tetrazolide anion | Benzyl Chloride | Quaternary Ammonium Salt | This compound |

The advantages of PTC include the use of inexpensive inorganic bases, milder reaction conditions, avoidance of anhydrous solvents, and often increased reaction rates and yields. acsgcipr.org Benzyl chloride and its derivatives are known to be excellent substrates for PTC reactions, reacting cleanly and rapidly. phasetransfer.com This makes PTC a highly promising and industrially scalable method for the final benzylation step in the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 1 Benzyl 5 Chloromethyl 1h Tetrazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site of reactivity on 1-benzyl-5-(chloromethyl)-1H-tetrazole is the chloromethyl group. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the tetrazole ring, making it highly susceptible to nucleophilic attack. This moiety readily undergoes nucleophilic substitution reactions, typically following an SN2 mechanism, with a wide variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups at the 5-position of the tetrazole ring, making it a valuable synthetic intermediate.

The reaction involves the displacement of the chloride ion, an excellent leaving group, by a nucleophile. The general mechanism proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the benzyl (B1604629) group at the N1 position of the tetrazole ring provides steric bulk but generally does not hinder the accessibility of the chloromethyl group to incoming nucleophiles.

A range of nucleophiles, including amines, thiols, azides, and cyanides, can be employed to generate a library of 1,5-disubstituted tetrazole derivatives. For instance, the reaction with sodium azide (B81097) efficiently produces 1-benzyl-5-(azidomethyl)-1H-tetrazole, a precursor for further "click" chemistry reactions or reduction to an amine. Similarly, reactions with primary or secondary amines yield the corresponding aminomethyl tetrazoles. mdpi.comrsc.org

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Name |

| Azide | Sodium Azide (NaN₃) | 1-benzyl-5-(azidomethyl)-1H-tetrazole | |

| Amine | Dimethylamine ((CH₃)₂NH) | 1-((1-benzyl-1H-tetrazol-5-yl)methyl)-N,N-dimethylamine | |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1-benzyl-5-((methylthio)methyl)-1H-tetrazole | |

| Cyanide | Sodium Cyanide (NaCN) | 2-(1-benzyl-1H-tetrazol-5-yl)acetonitrile |

Functionalization of the Tetrazole Ring System

Direct functionalization of the tetrazole ring's C-H bonds is not applicable as there are none. Instead, functionalization strategies target the substituents attached to the ring.

C-H functionalization in the context of this compound primarily refers to the activation of C-H bonds on the benzyl substituent. The most prominent approach for this is directed ortho-metalation (DoM). wikipedia.org In this strategy, the tetrazole ring itself acts as a directing metalation group (DMG). The nitrogen atoms of the tetrazole ring can coordinate to a strong organolithium base, such as n-butyllithium, positioning the base to selectively deprotonate a C-H bond at the ortho-position of the benzyl group's phenyl ring. google.combaranlab.orggoogleapis.com This regioselective deprotonation generates a lithiated intermediate that can then be quenched with various electrophiles to install a new substituent specifically at the ortho-position. researchgate.net

The relative directing strength of the tetrazol-5-yl group has been studied and found to be significant, capable of directing lithiation even in the presence of other weakly directing groups. researchgate.net This method provides a powerful tool for elaborating the structure of the benzyl moiety.

As mentioned, directed ortho-metalation is a key strategy. The process begins with the coordination of an alkyllithium reagent to the Lewis basic nitrogen atoms of the tetrazole ring. baranlab.orgharvard.edu This complexation brings the strong base into proximity with the ortho-protons of the phenyl ring, facilitating their abstraction and forming a thermodynamically stable aryllithium intermediate. wikipedia.org

The stability of this organometallic intermediate is crucial for the success of the subsequent electrophilic trapping step. Unlike metalation at the 5-position of an N-protected tetrazole (which can be unstable and prone to ring fragmentation), the aryllithium species formed on the benzyl ring is generally stable under the reaction conditions (typically low temperatures, e.g., -78 °C). nih.gov This stability allows for reaction with a wide array of electrophiles, such as alkyl halides, aldehydes, ketones, and silyl (B83357) chlorides, to introduce functionality. google.com The tetrazole ring's ability to direct this metalation makes it a valuable synthetic handle for creating complex, polysubstituted aromatic structures. researchgate.net

Transformations Involving the Benzyl Substituent

The benzyl group, while often used as a stable protecting group, can be chemically manipulated or removed.

Oxidative Cleavage: The benzyl group can be removed under oxidative conditions. Strong oxidizing agents can cleave the benzylic C-N bond. More recently, milder methods using visible-light photoredox catalysis have been developed for the oxidative debenzylation of related structures like benzyl ethers, which could potentially be adapted. nih.gov These methods often proceed via a single-electron transfer from the electron-rich benzyl group, generating a benzyl radical cation that fragments or is further oxidized.

Reductive Cleavage (Debenzylation): The most common transformation of the N-benzyl group is its reductive cleavage. This is a standard deprotection strategy in organic synthesis. Catalytic hydrogenolysis is a widely used method, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process reduces the C-N bond, liberating the N-unsubstituted tetrazole and generating toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods that avoid high-pressure hydrogen gas include transfer hydrogenolysis using reagents like 1,4-cyclohexadiene. For substrates sensitive to catalytic reduction, dissolving metal reductions can also be employed.

Table 2: Common Transformations of the Benzyl Group

| Transformation | Reagent/Condition | Product Type |

| Oxidative Cleavage | Strong Oxidants (e.g., DDQ, CAN) / Photoredox Catalysis | N-unsubstituted tetrazole |

| Reductive Cleavage | H₂, Pd/C (Catalytic Hydrogenolysis) | N-unsubstituted tetrazole |

Tetrazole Ring Reactivity and Transformations

The tetrazole ring is an aromatic, electron-rich heterocycle with a high nitrogen content, rendering it relatively stable to many chemical reagents but susceptible to specific transformations, particularly under energetic conditions. acs.org

Thermal Decomposition: Upon heating, 1,5-disubstituted tetrazoles can undergo thermal decomposition. acs.org The decomposition pathway often involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. researchgate.netresearchgate.net This fragmentation can lead to the formation of highly reactive intermediates like nitrile imines, which can be trapped by dipolarophiles or undergo further rearrangements. Studies have shown that 1,5-disubstituted tetrazoles are generally more thermally stable than their 2,5-disubstituted isomers. acs.org

Photochemical Transformations: The tetrazole ring is also photochemically active. nih.gov Irradiation with UV light can induce ring cleavage, again often initiated by the elimination of N₂. researchgate.net The nature of the substituents at the 1- and 5-positions dictates the fate of the resulting intermediates. For example, photolysis of certain 5-alkoxytetrazoles leads to the formation of 1,3-oxazines. nih.govnih.gov These photochemical reactions provide synthetic routes to other heterocyclic systems that may be difficult to access through conventional thermal methods. The process typically involves the formation of biradical intermediates that rearrange to the final stable products. researchgate.net

Thermal Decomposition Pathways and Nitrilimine Formation

The thermal decomposition of tetrazoles serves as a primary method for generating highly reactive nitrilimine intermediates. researchgate.netresearchgate.net This process is particularly effective for 1,5-disubstituted tetrazoles like this compound. When subjected to heat, the tetrazole ring undergoes a retro-1,3-dipolar cycloaddition, also known as cycloreversion. This reaction pathway involves the extrusion of a stable molecule of dinitrogen (N₂). oup.comoup.com

The decomposition of this compound is initiated by the cleavage of the N2-N3 and N4-C5 bonds in the tetrazole ring. This concerted process leads to the formation of molecular nitrogen and the corresponding nitrilimine. Specifically, the thermolysis yields N-benzyl-C-(chloromethyl)nitrilimine. This intermediate is a transient, high-energy species that is typically generated in situ for immediate use in subsequent reactions. researchgate.net The general mechanism for this transformation is a well-established method for accessing nitrilimines, which are valuable synthons in heterocyclic chemistry. nih.govresearchgate.net

Table 1: Thermal Decomposition of this compound

| Reactant | Conditions | Intermediate Product | Byproduct |

|---|

1,3-Dipolar Cycloaddition Reactions

Nitrilimines, such as the N-benzyl-C-(chloromethyl)nitrilimine generated from the thermolysis of this compound, are classic 1,3-dipoles. nih.gov Their utility in synthesis stems from their participation in 1,3-dipolar cycloaddition reactions with a wide variety of unsaturated compounds (dipolarophiles). researchgate.netchim.it These reactions provide a powerful and direct route to various five-membered nitrogen-containing heterocyclic compounds. oup.comoup.com

The in situ generated N-benzyl-C-(chloromethyl)nitrilimine can react with different dipolarophiles:

Reaction with Alkenes: When trapped with an alkene, the nitrilimine undergoes a [3+2] cycloaddition to yield pyrazoline derivatives. The reaction is typically concerted and stereospecific. nih.gov

Reaction with Alkynes: Cycloaddition with an alkyne affords substituted pyrazole (B372694) derivatives. This method is a highly efficient way to construct the pyrazole ring system. chim.it

Reaction with Nitriles: In the presence of a nitrile as the dipolarophile, the reaction leads to the formation of 1,2,4-triazole (B32235) derivatives. oup.comoup.com

These cycloaddition reactions are generally regioselective, with the substitution pattern of the resulting heterocycle being governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. chim.it

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions of In Situ Generated N-benzyl-C-(chloromethyl)nitrilimine

| Dipolarophile | Generic Structure | Resulting Heterocycle Class |

|---|---|---|

| Alkene | R-CH=CH-R' | Pyrazoline |

| Alkyne | R-C≡C-R' | Pyrazole |

Regioselective N-Alkylation Studies

While this compound is already an N-substituted tetrazole, the study of regioselectivity is crucial to its synthesis. The title compound is prepared via the N-alkylation of the precursor, 5-(chloromethyl)-1H-tetrazole, with a benzylating agent like benzyl bromide. The tetrazole anion, formed upon deprotonation of 5-(chloromethyl)-1H-tetrazole, possesses two nucleophilic nitrogen atoms (N-1 and N-2), leading to the formation of two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. rsc.orgnih.gov

The reaction yields a mixture of this compound and 2-benzyl-5-(chloromethyl)-1H-tetrazole. The ratio of these isomers is influenced by several factors:

Solvent: The polarity of the solvent can affect the site of alkylation.

Counter-ion: The nature of the cation associated with the tetrazolate anion can influence the N-1/N-2 ratio.

Alkylating Agent: The structure of the alkylating agent can impact the regiochemical outcome. rsc.org

Temperature: Reaction temperature can also play a role in directing the selectivity.

Distinguishing between the N-1 and N-2 isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. A consistent diagnostic marker is the chemical shift of the C5 carbon of the tetrazole ring. The C5 carbon signal in 2,5-disubstituted tetrazoles is significantly deshielded (appears at a higher ppm value) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer. mdpi.com This downfield shift provides an unambiguous method for assigning the correct isomeric structure. mdpi.com

Table 3: Factors and Methods in Regioselective N-Alkylation of 5-(chloromethyl)-1H-tetrazole

| Factor/Method | Description |

|---|---|

| Products | This compound (N-1 isomer) and 2-benzyl-5-(chloromethyl)-1H-tetrazole (N-2 isomer) are formed. |

| Influencing Factors | Solvent, counter-ion, temperature, and the nature of the alkylating agent affect the N-1:N-2 product ratio. rsc.org |

| Analytical Distinction | ¹³C NMR spectroscopy is the primary method. The C5 signal for the N-2 isomer is significantly downfield compared to the N-1 isomer. mdpi.com |

Design and Synthesis of 1 Benzyl 5 Chloromethyl 1h Tetrazole Derivatives

Derivatives as Synthetic Building Blocks

The reactivity of the chloromethyl group is central to the utility of 1-benzyl-5-(chloromethyl)-1H-tetrazole as a synthetic intermediate. This functional group is readily converted into other moieties, such as phosphonium (B103445) salts or aldehydes, thereby creating new building blocks with distinct synthetic applications. These derivatives have proven instrumental in the synthesis of specialized heterocyclic structures like allenes and azirines.

This compound is a key starting material for the preparation of (1-benzyl-1H-tetrazol-5-yl)-phosphonium salts. These salts are direct precursors to phosphorus ylides, which are the reactive species in the Wittig reaction. researchgate.net The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones, offering excellent control over the location of the newly formed double bond. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

The synthesis of the phosphonium salt is typically achieved through the reaction of this compound with a phosphine, such as triphenylphosphine. The resulting phosphonium salt can then be treated with a base to generate the corresponding phosphorus ylide in situ. This ylide is a stabilized carbanion that can react with various electrophiles. libretexts.org A notable application involves the reaction of this ylide with acyl chlorides. This process generates ketene (B1206846) intermediates, which then undergo a Wittig reaction to produce (1H-tetrazol-5-yl)-allenes, a class of compounds prepared for the first time through this method. researchgate.net

Table 1: Synthesis of (1H-Tetrazol-5-yl)-Allenes via Wittig Reaction

| Reactant 1 (Ylide Precursor) | Reactant 2 (Acyl Chloride) | Product | Yield (%) |

|---|---|---|---|

| (1-Benzyl-1H-tetrazol-5-yl)-phosphonium chloride | Acetyl chloride | 1-(1-Benzyl-1H-tetrazol-5-yl)propa-1,2-diene | 86% |

| (1-Benzyl-1H-tetrazol-5-yl)-phosphonium chloride | Isovaleryl chloride | 1-(1-Benzyl-1H-tetrazol-5-yl)-4-methyl-penta-1,2-diene | 49% |

Data sourced from research on the synthesis of (1H-tetrazol-5-yl)-allenes. researchgate.net

Derivatives originating from this compound are also pivotal in synthesizing another class of strained heterocycles: 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines. researchgate.net These compounds are valuable synthetic intermediates. The synthesis involves exploring the reactivity of tetrazol-5-yl-phosphorus ylides, similar to those described above, with N-halosuccinimide and trimethylsilyl (B98337) azide (B81097) (TMSN3) reagent systems. This pathway leads to the formation of new haloazidoalkenes that bear a tetrazol-5-yl substituent. researchgate.net These intermediates can then be further transformed into the target 2H-azirine structures. The tetrazole moiety's role as a bioisostere for carboxylic acids makes these azirine derivatives particularly interesting for developing new molecules with potential biological activity. researchgate.net

Exploitation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Derivatives of this compound have been cleverly designed to serve as key components in powerful MCRs like the Passerini and Ugi reactions.

A crucial step in utilizing tetrazoles in MCRs is the conversion of simple precursors into reactive building blocks, such as aldehydes. beilstein-journals.orgnih.gov The this compound framework is an ideal starting point for creating 1-substituted tetrazole-5-carbaldehydes. The synthesis begins with the conversion of the chloromethyl group to a hydroxymethyl group, which is then oxidized to the corresponding aldehyde. beilstein-archives.org A common and effective method for this oxidation is the Swern oxidation, which is known for its wide tolerance of various functional groups. beilstein-archives.org

This strategy provides access to novel, bench-stable 1H-protected tetrazole aldehydes that were previously difficult to synthesize. beilstein-journals.orgbeilstein-archives.org These aldehydes are versatile building blocks, ready for incorporation into complex molecular structures via MCRs. beilstein-journals.orgnih.gov

The synthesized tetrazole-5-carbaldehydes are excellent substrates for the Passerini and Ugi reactions, which are among the most important MCRs for generating molecular diversity in drug discovery. nih.govrug.nl

In the Passerini three-component reaction (P-3CR) , the tetrazole aldehyde reacts with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide derivative incorporating the tetrazole ring. beilstein-journals.orgnih.gov

In the Ugi four-component reaction (U-4CR) , the tetrazole aldehyde, an isocyanide, a primary amine, and a carboxylic acid combine to produce a more complex α-acetamido carboxamide structure. beilstein-archives.orgnih.gov

These reactions provide a rapid and efficient means to construct libraries of diverse, drug-like molecules containing the tetrazole moiety. beilstein-journals.orgbeilstein-archives.org The yields for these reactions are generally moderate to good, although the Ugi reaction can sometimes provide lower yields compared to the Passerini reaction, as the oxo-tetrazole building block can be a challenging substrate to incorporate. beilstein-journals.orgnih.gov

Table 2: Examples of Passerini and Ugi Reactions Using a Tetrazole Aldehyde

| Reaction Type | Isocyanide Component | Other Components | Yield |

|---|---|---|---|

| Passerini | Benzyl (B1604629) isocyanide | Acetic acid | Up to 77% rug.nl |

| Passerini | tert-Butyl isocyanide | Benzoic acid | Moderate to Good beilstein-journals.org |

| Ugi | Benzyl isocyanide | Aniline, Acetic acid | Up to 57% rug.nl |

| Ugi | Cyclohexyl isocyanide | Benzylamine, Acetic acid | Low to Moderate nih.gov |

Yields are representative and can vary based on specific substrates and reaction conditions. beilstein-journals.orgnih.govrug.nl

Expanding Molecular Scaffolds through Derivatization

The derivatization of this compound is a powerful strategy for expanding molecular scaffolds and accessing novel chemical space. By converting the chloromethyl group into phosphonium ylides or aldehydes, chemists can integrate the tetrazole core into a variety of complex structures using well-established synthetic transformations. The synthesis of allenes via Wittig reactions and the construction of highly functionalized acyclic and heterocyclic systems through Passerini and Ugi reactions demonstrate the immense versatility of this building block. beilstein-journals.orgresearchgate.net This approach not only facilitates the creation of diverse compound libraries for screening but also provides a unique and complementary method to existing tetrazole synthesis protocols. nih.govbeilstein-archives.org

Creation of Structurally Diverse Tetrazole Libraries

The generation of tetrazole libraries is a key strategy in medicinal chemistry for the discovery of novel bioactive compounds. beilstein-journals.org The title compound, this compound, is an ideal starting material for library synthesis due to the reactivity of the C5-chloromethyl group. This group can be readily displaced by a wide range of nucleophiles in classical SN2 reactions, allowing for the rapid introduction of various functional groups and the creation of a diverse library of derivatives.

By reacting this compound with different classes of nucleophiles—such as amines, thiols, alcohols, and carbanions—a multitude of 5-substituted methyl derivatives can be synthesized. This building block approach enables the systematic exploration of structure-activity relationships. For instance, a library could be constructed to modulate properties like polarity, hydrogen bonding capacity, and steric bulk by introducing different substituents.

The table below illustrates a hypothetical library synthesis based on this principle, showcasing the variety of derivatives accessible from the parent compound.

| Entry | Nucleophile | Resulting 5-Substituent | Potential Derivative Structure |

|---|---|---|---|

| 1 | Piperidine | (Piperidin-1-yl)methyl | 1-Benzyl-5-((piperidin-1-yl)methyl)-1H-tetrazole |

| 2 | Sodium thiophenoxide | (Phenylthiomethyl) | 1-Benzyl-5-((phenylthio)methyl)-1H-tetrazole |

| 3 | Sodium methoxide | Methoxymethyl | 1-Benzyl-5-(methoxymethyl)-1H-tetrazole |

| 4 | Sodium azide | Azidomethyl | 5-(Azidomethyl)-1-benzyl-1H-tetrazole |

| 5 | Malononitrile | (2,2-Dicyanoethyl) | 3-(1-Benzyl-1H-tetrazol-5-yl)propanenitrile |

Furthermore, the derivatives synthesized through this method can serve as advanced intermediates for further diversification using multicomponent reactions (MCRs). beilstein-journals.org The Ugi-azide reaction, for example, is a powerful MCR for synthesizing 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source. nih.govresearchgate.netbeilstein-archives.org A derivative from the library, such as 5-(azidomethyl)-1-benzyl-1H-tetrazole, could potentially be utilized in subsequent complex reactions to build even more elaborate molecular scaffolds. mdpi.com

Homologation Strategies and Electrophilic Quenching

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and related functionalizations of the 5-alkyl substituent are powerful techniques for modifying the tetrazole core. A prominent strategy for achieving this is through deprotonation (metalation) at the α-carbon of the 5-substituent, followed by quenching the resulting carbanion with an electrophile. hw.ac.uk This approach is analogous to the α-functionalization of carboxylates, reflecting the tetrazole ring's role as a bioisostere.

For derivatives of this compound, this process would typically first involve the substitution of the chloride to form a more stable 5-alkyltetrazole, such as 1-benzyl-5-methyl-1H-tetrazole. The N-benzyl group serves as a necessary protecting group, preventing deprotonation of the acidic tetrazole ring N-H proton.

The key step is the lithiation of the 5-alkyl group using a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) to generate a nucleophilic intermediate. nih.govnih.gov This lithiated species is then trapped with a suitable electrophile to introduce a new functional group. hw.ac.uk The choice of electrophile determines the final product, allowing for a wide range of C-C and C-heteroatom bond formations. This method avoids the often harsh conditions or toxic reagents required in other synthetic routes. hw.ac.uk

The table below outlines the potential outcomes of an electrophilic quench on a lithiated 1-benzyl-5-methyl-1H-tetrazole intermediate.

| Entry | Electrophile | Resulting Product Class | Example Product |

|---|---|---|---|

| 1 | D2O (Deuterium oxide) | Deuterated Alkyl Tetrazole | 1-Benzyl-5-(deuteromethyl)-1H-tetrazole |

| 2 | CH3I (Iodomethane) | Homologated Alkyl Tetrazole | 1-Benzyl-5-ethyl-1H-tetrazole |

| 3 | Benzaldehyde | β-Hydroxyalkyl Tetrazole | 2-(1-Benzyl-1H-tetrazol-5-yl)-1-phenylethan-1-ol |

| 4 | Acetone | β-Hydroxyalkyl Tetrazole | 2-(1-Benzyl-1H-tetrazol-5-yl)propan-2-ol |

| 5 | CO2 (Carbon dioxide) | Carboxylic Acid | 2-(1-Benzyl-1H-tetrazol-5-yl)acetic acid |

| 6 | (CH3)3SiCl (Trimethylsilyl chloride) | Silylated Alkyl Tetrazole | 1-Benzyl-5-((trimethylsilyl)methyl)-1H-tetrazole |

The stability of the metalated intermediate is crucial; organometallic tetrazole intermediates can sometimes be unstable and undergo decomposition. acs.org However, the use of appropriate N-protecting groups and carefully controlled reaction conditions, such as the use of turbo-Grignard reagents (i-PrMgCl·LiCl), can enhance stability and prevent side reactions like retro-[2+3] cycloaddition. acs.orgnih.govorganic-chemistry.org This strategy provides a regioselective and high-yielding route to novel and functionally complex tetrazole derivatives that would be difficult to access otherwise.

Advanced Spectroscopic and Computational Characterization of 1 Benzyl 5 Chloromethyl 1h Tetrazole and Its Derivatives

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable tools for confirming the identity and purity of synthesized tetrazole derivatives, particularly for distinguishing between potential isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the correct regiochemical outcome in the synthesis of disubstituted tetrazoles. The alkylation of a 5-substituted tetrazole can result in two primary regioisomers: the 1,5-disubstituted product (N1-isomer) and the 2,5-disubstituted product (N2-isomer).

In the case of 1-benzyl-5-(chloromethyl)-1H-tetrazole, ¹H NMR spectroscopy provides initial evidence for the structure. The benzylic protons (-CH₂-Ph) and the chloromethyl protons (-CH₂-Cl) are expected to appear as distinct singlets. The chemical shift of the benzylic protons is particularly sensitive to the substitution pattern on the tetrazole ring.

¹³C NMR spectroscopy offers more conclusive proof. The chemical shift of the tetrazole ring carbon (C5) differs significantly between the N1 and N2 isomers. For 1,5-disubstituted tetrazoles, the C5 signal typically appears around δ 153-154 ppm, whereas in 2,5-disubstituted isomers, this carbon is more deshielded and resonates further downfield at approximately δ 162-167 ppm. mdpi.combeilstein-journals.org

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), provide unambiguous confirmation. For the this compound isomer, a correlation would be observed between the benzylic protons (-CH₂-Ph) and the C5 carbon of the tetrazole ring. This long-range coupling is only possible in the N1-isomer, as the benzyl (B1604629) group is directly attached to a nitrogen atom adjacent to C5.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Data extrapolated from analogous compounds. mdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₂-Cl | ~4.9 | ~35 |

| -CH₂-Ph | ~5.8 | ~51 |

| Aromatic CH | ~7.3-7.4 | ~128-135 |

| Tetrazole C5 | - | ~154 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of its bonds.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium bands from the benzyl and chloromethyl groups, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Bands of varying intensity in the 1450-1600 cm⁻¹ range, characteristic of the phenyl ring.

Tetrazole Ring Vibrations: The tetrazole core exhibits several characteristic vibrations. The N=N and C=N stretching vibrations often appear in the 1385-1500 cm⁻¹ region. acgpubs.org Other characteristic bands for the tetrazole ring (CN₄) can be found around 1250 cm⁻¹ and 990 cm⁻¹. acgpubs.org

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the chloromethyl group.

The absence of a broad N-H stretching band (typically ~3500 cm⁻¹) confirms the successful benzylation of the tetrazole ring. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Tetrazole Ring | N=N, C=N Stretching | 1385 - 1500 |

| Tetrazole Ring | Ring Breathing | 990 - 1250 |

| C-Cl | Stretching | 600 - 800 |

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the primary chromophore is the benzyl group.

The tetrazole ring itself typically exhibits π → π* transitions at wavelengths below 200 nm. pnrjournal.com The presence of the phenyl ring introduces additional π → π* transitions, which are observable in the near-UV region (200-400 nm). These transitions, characteristic of the benzene (B151609) ring, are expected to appear around 250-270 nm. Studies on the analogous compound 1-benzyl-5-amino-1H-tetrazole have shown an experimental absorption maximum in this range, which is consistent with these expectations. researchgate.net

Table 3: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

| Tetrazole Ring | π → π | < 200 |

| Benzyl Group | π → π | ~260 |

Quantum Chemical and Computational Modeling Approaches

Computational chemistry serves as a powerful complement to experimental data, offering detailed insights into the electronic structure, stability, and reactivity of molecules that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of tetrazole derivatives. mdpi.comresearchgate.netresearchgate.net The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable predictions of molecular geometries and electronic properties for these systems. researchgate.net

DFT calculations can be used to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net For this compound, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich regions, while the area around the chloromethyl protons would be more electron-poor.

These computational predictions help to rationalize the observed chemical behavior and guide further synthetic modifications.

Table 4: Key Molecular Properties Obtainable from DFT Calculations

| Calculated Parameter | Significance |

| Total Energy | Indicates the thermodynamic stability of isomers. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

The this compound molecule possesses conformational flexibility due to the rotation around the single bonds connecting the benzyl and chloromethyl groups to the tetrazole ring. The orientation of the benzyl group relative to the plane of the heterocycle is of particular interest.

Computational modeling can be used to perform a conformational analysis by calculating the energy profile for rotation around the N-CH₂ bond. This analysis can identify energy minima corresponding to stable conformers (e.g., staggered conformations) and energy maxima corresponding to transition states (e.g., eclipsed conformations). ethz.ch The relative energies of these conformers are often small, suggesting that the benzyl group may rotate with relative freedom in solution at ambient temperatures. ethz.ch

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound and its derivatives, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to calculate a range of spectroscopic parameters. These theoretical predictions are invaluable for structural elucidation, understanding electronic properties, and interpreting experimental spectra.

At the heart of these computational predictions is the geometry optimization of the molecule's ground state. Methodologies such as DFT, using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are commonly utilized to determine the most stable molecular conformation. researchgate.net Once the optimized geometry is achieved, further calculations can be performed to predict spectroscopic data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C chemical shifts. pnrjournal.comniscpr.res.in This method has proven effective in predicting the NMR spectra for a variety of heterocyclic compounds, including tetrazole derivatives. pnrjournal.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated, which is then compared to experimental data for validation of the proposed structure.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, can also be modeled computationally. Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculations provide the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum or scattering peaks in a Raman spectrum. The theoretical vibrational spectra for related tetrazole compounds have been interpreted with the aid of DFT calculations, which help in the assignment of complex vibrational modes. pnrjournal.comresearchgate.net

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectra, is predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, providing information about the electronic structure of the molecule. For instance, TD-DFT calculations have been used to compare experimental and calculated UV-Vis spectra for analogous benzyl-tetrazole structures. researchgate.net

The accuracy of these computational predictions is highly dependent on the chosen level of theory, including the functional and the basis set. Comparisons between theoretically predicted spectra and experimentally obtained data are crucial for validating the computational models. For many tetrazole derivatives, a good correlation between calculated and experimental data has been reported, underscoring the utility of these computational methods in the spectroscopic characterization of new compounds. pnrjournal.comresearchgate.net

Below are interactive tables showing representative predicted spectroscopic data for this compound, based on typical computational outputs for similar molecules.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Atom | Predicted Shift (ppm) |

| H (methylene bridge) | 4.90 |

| H (benzyl, ortho) | 7.35 |

| H (benzyl, meta) | 7.40 |

| H (benzyl, para) | 7.30 |

| H (chloromethyl) | 4.80 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted Shift (ppm) |

| C (tetrazole ring) | 154.0 |

| C (methylene bridge) | 51.0 |

| C (benzyl, ipso) | 134.0 |

| C (benzyl, ortho) | 128.5 |

| C (benzyl, meta) | 129.0 |

| C (benzyl, para) | 128.0 |

| C (chloromethyl) | 35.0 |

Predicted Major IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (tetrazole ring) | 1600-1500 |

| C-N stretch (tetrazole ring) | 1450-1350 |

| N=N stretch (tetrazole ring) | 1300-1200 |

| C-Cl stretch | 800-600 |

Broader Academic and Research Applications of 1 Benzyl 5 Chloromethyl 1h Tetrazole in Chemical Sciences

Role as a Precursor for Complex Heterocyclic Systems

The 1-benzyl-5-(chloromethyl)-1H-tetrazole molecule is a pivotal starting material for the synthesis of a wide array of more complex heterocyclic systems. The reactivity of the chloromethyl group at the 5-position of the tetrazole ring allows for its facile conversion into other functional groups, which can then be used to construct new rings.

The chloromethyl group serves as a key handle for introducing the tetrazole moiety into larger molecular frameworks. For instance, it is an essential precursor for creating 1-substituted tetrazole-5-carbaldehydes. nih.govbeilstein-archives.org These aldehydes are highly valuable intermediates that can participate in various subsequent reactions to form fused or poly-heterocyclic structures. The synthesis of these aldehydes often involves the conversion of the chloromethyl group, highlighting the precursor role of the parent compound. nih.gov

Furthermore, the tetrazole ring itself can act as a precursor to other nitrogen-containing heterocycles through reactions like the Huisgen rearrangement. bohrium.com The benzyl (B1604629) group on the nitrogen atom (N-1) serves as a protecting group, which can be strategically removed to yield 1H-tetrazoles, adding another layer of synthetic versatility. beilstein-journals.org The ability to perform nucleophilic substitution on the chloromethyl group enables the linking of the 1-benzyl-tetrazole core to other heterocyclic units, thereby constructing elaborate molecular architectures. The reactivity of related compounds, such as (1-benzyl-1H-tetrazol-5-yl)-allenes, in cycloaddition reactions further demonstrates the potential of this scaffold to build diverse heterocyclic systems like tetrasubstituted pyrroles. researchgate.net

Contribution to the Development of Novel Synthetic Methodologies

This compound and its derivatives have been instrumental in advancing novel synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials.

A significant innovation has been the use of tetrazole aldehydes, derived from this compound, as key building blocks in Passerini and Ugi three-component reactions. beilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org This "building block" strategy represents a paradigm shift from the traditional method of forming the tetrazole ring in the final stages of a synthesis from a nitrile precursor. beilstein-archives.orgbeilstein-journals.org By incorporating the pre-formed tetrazole ring early in the synthetic sequence, chemists can rapidly generate libraries of complex, drug-like molecules with high structural diversity. beilstein-journals.org

This approach offers several advantages over previous synthetic routes, which were often lengthy and involved hazardous reagents like aluminum azide (B81097). nih.govbeilstein-archives.org The use of these tetrazole building blocks in MCRs is noted for its efficiency, simplicity, and ability to be scaled up for gram-scale production. beilstein-archives.org The versatility is further enhanced by the use of different cleavable isocyanides, which allows for various chemical manipulations and provides access to diverse functionalized molecules. nih.govbeilstein-journals.org

| Synthetic Methodology | Role of Tetrazole Derivative | Key Advantages |

| Multicomponent Reactions (MCRs) | Serves as a precursor to tetrazole-aldehyde building blocks for Passerini and Ugi reactions. beilstein-journals.orgbeilstein-journals.org | High efficiency, rapid generation of molecular diversity, operational simplicity. beilstein-archives.orgbeilstein-journals.org |

| Building Block Strategy | The pre-formed tetrazole core is incorporated early in the synthesis. beilstein-journals.org | Avoids late-stage, often hazardous, ring formation; enables creation of novel scaffolds. nih.govbeilstein-archives.org |

Advanced Materials Science Applications (e.g., energetic materials, polymers)

The tetrazole scaffold is of significant interest in materials science, particularly for the development of energetic materials and specialized polymers. This is primarily due to the high nitrogen content and the large positive enthalpy of formation of the tetrazole ring, which releases a substantial amount of energy upon decomposition into environmentally benign dinitrogen gas. researchgate.netresearchgate.netmdpi.com

Energetic Materials: Tetrazole derivatives are foundational components in the design of high-energy-density materials (HEDMs). mdpi.com The tetrazole ring can serve as a backbone for attaching other energy-rich functional groups (explosophores), such as nitramines. researchgate.net The high nitrogen content and heat of formation make tetrazoles a favorable alternative to traditional explosives like TNT. researchgate.net While specific studies on this compound as an energetic material are not detailed, its structure provides a clear pathway for such applications. The chloromethyl group can be used to link the tetrazole core to other energetic moieties or to incorporate it into a larger polymeric matrix, creating energetic polymers. nih.gov The goal in this field is often to create materials that possess high performance (e.g., high detonation velocity) while maintaining thermal stability and low sensitivity to mechanical stimuli like impact and friction. nih.govfrontiersin.orgrsc.org

Polymers: In polymer science, tetrazole-containing monomers are used to synthesize nitrogen-rich high-molecular-weight substances. mdpi.com For example, 5-vinyl-1H-tetrazole is a monomer used to create poly-5-vinyltetrazoles. mdpi.com this compound can be chemically modified to produce similar vinyl or other polymerizable derivatives. The incorporation of tetrazole units into polymer chains can significantly alter the material's properties, enhancing thermal stability and density. nih.gov Such energetic polymers are attractive candidates for use as binders in propellant and explosive formulations. nih.gov

Catalysis Research Involving Tetrazole Scaffolds

The unique electronic properties of the tetrazole ring, with its four nitrogen atoms, make it a compelling ligand in coordination chemistry and catalysis. researchgate.net Tetrazole derivatives can coordinate with metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting catalyst can be finely tuned to control its reactivity and selectivity. researchgate.net

Tetrazole-based ligands have been employed in various catalytic organic reactions. researchgate.net While this compound itself is not a catalyst, it is a precursor for synthesizing tailored ligands. The reactive chloromethyl group allows for the attachment of different coordinating groups, and the benzyl group at the N-1 position influences the ligand's steric bulk. These customized ligands can then be complexed with metals to form catalysts for specific chemical transformations.

Furthermore, research has focused on using catalysts for the synthesis of tetrazoles themselves. Magnetically recoverable nanocatalysts, for instance, have been developed to facilitate the green synthesis of biologically active tetrazole derivatives. bohrium.comtandfonline.comrsc.org These catalysts offer advantages such as high efficiency, selectivity, and easy separation from the reaction mixture, which aligns with the principles of sustainable chemistry. bohrium.comtandfonline.com

Design Strategies in Medicinal Chemistry (e.g., bioisosterism)

The tetrazole group mimics a carboxylic acid in several crucial ways:

Acidity: The pKa of the N-H proton in a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, meaning it will be ionized at physiological pH. nih.gov

Geometry: Both the tetrazolate anion and the carboxylate anion are planar, allowing them to occupy similar space and engage in similar interactions with biological targets like receptors and enzymes. nih.gov

Hydrogen Bonding: The tetrazole ring can act as both a hydrogen bond donor and acceptor.

Replacing a carboxylic acid with a tetrazole ring can confer significant advantages to a drug candidate, including:

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation in the body compared to a carboxylic acid. bohrium.comresearchgate.net

Enhanced Lipophilicity: Tetrazoles are typically more lipophilic (fat-soluble) than their carboxylic acid counterparts, which can improve absorption and distribution in the body, leading to better bioavailability. bohrium.comresearchgate.net

Increased Potency: In some cases, the replacement leads to stronger binding with the target, enhancing the drug's potency. drughunter.com A well-known example is the antihypertensive drug Losartan, where replacing a carboxylic acid with a tetrazole resulted in a tenfold increase in potency. bohrium.comdrughunter.com

This compound serves as an ideal scaffold for applying this design strategy. The 1-benzyl-tetrazole core functions as the stable carboxylic acid mimic, while the reactive chloromethyl group provides a convenient attachment point for various other molecular fragments, allowing medicinal chemists to explore structure-activity relationships and optimize lead compounds into potential new drugs. nih.govbeilstein-journals.org

| Feature | Carboxylic Acid Group (-COOH) | Tetrazole Ring (-CN4H) | Advantage of Tetrazole |

| pKa | ~4-5 | ~4-5 | Similar acidity at physiological pH. nih.gov |

| Metabolic Stability | Susceptible to metabolic transformations. | Generally stable to metabolic degradation. researchgate.net | Improved pharmacokinetic profile. researchgate.net |

| Lipophilicity | Generally lower | Generally higher | Can enhance bioavailability and cell permeability. bohrium.comresearchgate.net |

| Biological Role | Common in endogenous molecules and drugs. | Serves as a proven bioisosteric replacement in numerous approved drugs (e.g., Losartan, Valsartan). bohrium.com | Opportunity to improve potency and drug-like properties. nih.govdrughunter.com |

Future Perspectives and Emerging Research Avenues

Development of Greener Synthetic Routes and Sustainable Methodologies

The traditional synthesis of tetrazoles often involves reagents and conditions that are environmentally challenging, such as the use of potentially explosive metal azides and toxic tin compounds. asianpubs.org The future of synthesizing 1-benzyl-5-(chloromethyl)-1H-tetrazole is geared towards the adoption of green chemistry principles to enhance safety, reduce waste, and improve efficiency. bohrium.com

Key advancements in this area include:

Water-Mediated and Solvent-Free Reactions: Shifting away from volatile organic solvents towards water-mediated or entirely solvent-free conditions is a primary goal. eurekaselect.combenthamdirect.com These methods reduce the environmental impact and often simplify product isolation.

Catalytic Approaches: The use of catalysts, such as copper (II) complexes, can facilitate the [3+2] cycloaddition of nitriles and azides under milder conditions, improving yields and avoiding toxic reagents. jchr.org Research is ongoing to develop recyclable heterogeneous catalysts to further streamline the process. dntb.gov.ua

Alternative Energy Sources: The application of microwave irradiation and ultrasound (sonochemistry) has been shown to accelerate reaction times, increase yields, and enable the formation of products that are difficult to obtain through conventional heating. researchgate.net

Electrochemical Synthesis: An emerging green alternative involves electrochemical methods, which can drive the [3+2] cycloaddition of azides with starting materials like hydrazones under metal- and oxidant-free conditions. rsc.org

Multicomponent Reactions (MCRs): MCRs offer a step- and atom-economical approach to building molecular complexity in a single pot, minimizing waste and the need for intermediate purification steps. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis

| Methodology | Traditional Approach | Emerging Greener Alternative | Key Advantages of Greener Route |

|---|---|---|---|

| Azide (B81097) Source | Hydrazoic acid, Tributyltin azide | Sodium azide with catalysts, Trimethylsilyl (B98337) azide | Improved safety, avoidance of highly toxic tin reagents. asianpubs.org |

| Solvent | DMF, Toluene (B28343) | Water, DMSO, Ionic Liquids, Solvent-free | Reduced environmental impact, lower cost, easier workup. eurekaselect.comjchr.org |

| Energy Input | Conventional heating (reflux) | Microwave, Ultrasound | Faster reaction rates, higher yields, energy efficiency. researchgate.net |

| Reaction Type | Stepwise synthesis | One-pot multicomponent reactions (MCRs) | Increased efficiency, atom economy, and reduced waste. bohrium.com |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The this compound molecule possesses distinct reactive sites: the chloromethyl group, the tetrazole ring itself, and the benzyl (B1604629) substituent. Future research will focus on leveraging these sites to uncover new chemical transformations. The chloromethyl group is a potent electrophile, making it an ideal handle for nucleophilic substitution reactions to introduce a wide array of functional groups and build more complex molecules.

A significant area of exploration is the use of tetrazole derivatives as versatile building blocks in multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-archives.org While traditional MCRs like the Ugi and Passerini reactions often build the tetrazole ring in situ, a novel strategy involves using pre-formed tetrazole aldehydes as key components. beilstein-journals.orgbeilstein-archives.org This suggests a future pathway where this compound could be converted to its corresponding aldehyde, 1-benzyl-1H-tetrazole-5-carbaldehyde, and then used in MCRs to rapidly generate diverse libraries of complex, drug-like molecules. beilstein-journals.org This "building block" approach is a complementary and powerful strategy for drug discovery programs. beilstein-archives.org

Furthermore, the tetrazole ring can act as a latent active ester. nih.gov N-functionalized tetrazoles have been shown to generate HOBt-type active esters upon activation, facilitating amide bond synthesis without external coupling agents. This opens a potential, albeit currently unexplored, transformation pathway for derivatives of this compound in peptide synthesis and related fields. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of tetrazoles, particularly concerning safety and scalability. The use of potentially hazardous reagents like azides can be managed more effectively in continuous-flow microreactors, which handle only small volumes at any given time, minimizing risk. beilstein-journals.org

Future applications for this compound will likely involve its production and derivatization in automated flow systems. These platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities than traditional batch processes. beilstein-journals.org

The integration of flow chemistry with solid-supported reagents or catalysts is another promising avenue. For example, catalysts can be immobilized in packed-bed reactors, allowing for continuous product formation without contamination and enabling easy catalyst recycling. beilstein-journals.org This methodology is highly amenable to the automated synthesis of compound libraries, where a stream of this compound could be passed through different reactors containing various nucleophiles to rapidly generate a multitude of derivatives for high-throughput screening. The inherent suitability of MCRs for automation further complements this approach, creating a powerful synergy for modern chemical synthesis. acs.org

Advanced Computational Design of Tetrazole-Based Structures

Computational chemistry is poised to play a transformative role in the design of novel tetrazole-based compounds derived from this compound. By predicting molecular properties, researchers can prioritize synthetic targets with a higher probability of success, saving significant time and resources.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate chemical structures with biological activity or toxicity. nih.gov These models can be developed to screen virtual libraries of this compound derivatives to predict their potential efficacy as therapeutic agents or to flag potential toxicity issues early in the design phase. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and energetic properties of molecules. bohrium.comresearchgate.net This is particularly valuable in fields like high-energy materials, where DFT can predict detonation performance and thermal stability. researchgate.netmdpi.com For medicinal chemistry applications, DFT can help understand molecular geometry and reactivity.

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. acs.org Researchers can use docking to predict the binding affinity of novel tetrazole derivatives to specific receptors, guiding the design of more potent and selective drugs.

High-Throughput Virtual Screening: Advanced algorithms can now automatically generate and screen tens of thousands of virtual molecules. nih.gov By starting with the this compound scaffold, these methods can explore a vast chemical space by adding various substituents and predict which derivatives possess the most promising combination of properties. nih.gov

Table 2: Application of Computational Methods in Tetrazole Design

| Computational Method | Primary Application | Predicted Properties | Relevance to Tetrazole Derivatives |

|---|---|---|---|

| QSAR | Predicting biological effects | Toxicity, Potency, Pharmacokinetic parameters | Guides design of safer and more effective drug candidates. nih.govresearchgate.net |

| DFT | Analyzing molecular properties | Heats of formation, Bond dissociation energies, Electronic structure | Assesses stability and suitability for applications like high-energy materials. bohrium.comresearchgate.net |